
2-Isothiocyanato-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4,6-dimethylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4,6-dimethylpyridine typically involves the reaction of 2-amino-4,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods that minimize the use of toxic reagents. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanato-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Various electrophilic reagents for addition reactions.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Substituted Pyridines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4,6-dimethylpyridine has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other functionalized pyridines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyridine involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Another isothiocyanate with a simpler structure, often used in similar chemical reactions.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Phenethyl Isothiocyanate: Known for its chemopreventive effects.
Uniqueness: 2-Isothiocyanato-4,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct chemical and biological properties compared to other isothiocyanates.
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
2-isothiocyanato-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(2)10-8(4-6)9-5-11/h3-4H,1-2H3 |
Clave InChI |
GDBQRVOPHWTPFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N=C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


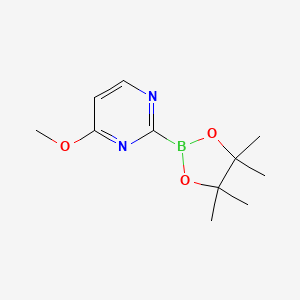

![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)

![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
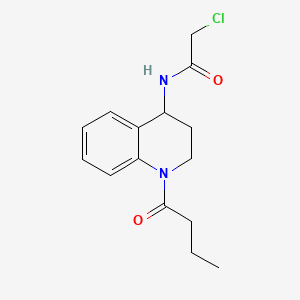
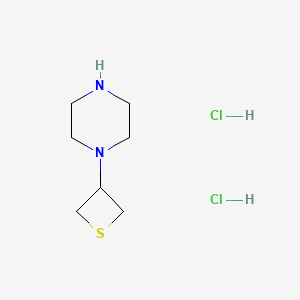
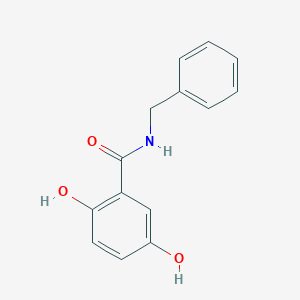
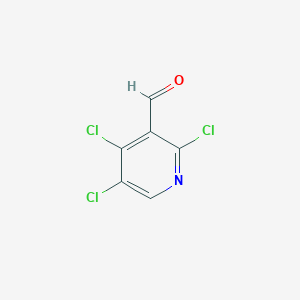
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

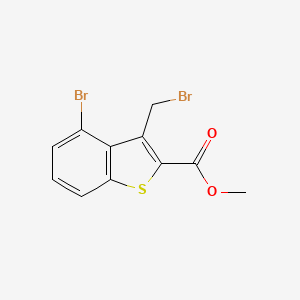
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
